![molecular formula C17H19N5O2 B1678454 Piritrexim CAS No. 72732-56-0](/img/structure/B1678454.png)
Piritrexim
描述
吡替瑞希美是一种脂溶性二氢叶酸还原酶抑制剂,二氢叶酸还原酶是合成四氢叶酸的关键酶,四氢叶酸对于 DNA 合成和细胞分裂至关重要。 该化合物已被研究用于治疗各种类型的癌症,包括膀胱癌、尿道癌以及肾盂和输尿管的移行细胞癌 .
准备方法
合成路线和反应条件: 吡替瑞希美可以通过多步合成过程制备,该过程涉及 2,5-二甲氧基苄胺与 2,4-二氨基-6-甲基吡啶并[2,3-d]嘧啶的缩合。 反应通常需要使用乙酸作为催化剂,并在回流条件下进行 .
工业生产方法: 在工业环境中,吡替瑞希美的生产涉及使用类似反应条件的大规模合成,但已针对更高的产率和纯度进行了优化。 该过程包括纯化步骤,例如重结晶和色谱法,以确保最终产品符合药物标准 .
化学反应分析
反应类型: 吡替瑞希美会发生各种化学反应,包括:
氧化: 吡替瑞希美可以被氧化形成相应的醌类。
还原: 它可以被还原形成二氢衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物:
氧化: 醌类衍生物。
还原: 二氢衍生物。
取代: 各种取代的吡替瑞希美类似物.
科学研究应用
Clinical Applications
Piritrexim has been studied for its effectiveness in various malignancies. Below is a summary of its applications based on clinical studies:
Pharmacokinetics
This compound exhibits high oral bioavailability (approximately 75%), with peak plasma levels occurring around 1.5 hours post-ingestion. The drug undergoes hepatic metabolism, leading to active metabolites, with a terminal half-life ranging from 1.5 to 4.5 hours. This pharmacokinetic profile supports its administration in cycles typically consisting of daily doses over five days, followed by breaks .
Case Studies
- Advanced Squamous Cell Carcinoma : In a study involving 34 patients with previously untreated squamous cell carcinoma of the head and neck, this compound demonstrated an overall response rate of 27%. The median duration of response was approximately 162 days, indicating potential effectiveness comparable to traditional therapies like methotrexate .
- Recurrent High-Grade Glioma : A separate phase II trial noted that out of 22 evaluable patients, only one achieved a complete response, with myelosuppression being the primary toxicity observed. The low response rate suggests limited utility for this compound in this specific malignancy .
- Locally Advanced Breast Cancer : In a multicenter study involving patients who had undergone prior chemotherapy, this compound yielded a partial response in one patient out of 21 evaluable cases. Myelosuppression was again the predominant side effect noted during treatment cycles .
作用机制
吡替瑞希美通过抑制二氢叶酸还原酶发挥作用,从而阻止二氢叶酸转化为四氢叶酸。这种抑制会破坏胸腺嘧啶核苷酸、嘌呤和某些氨基酸的合成,最终导致 DNA 合成和细胞分裂受到抑制。 吡替瑞希美主要作用于二氢叶酸还原酶,其作用机制是结合到酶的活性位点,从而阻断其活性 .
相似化合物的比较
吡替瑞希美与其他二氢叶酸还原酶抑制剂,如甲氨蝶呤、三甲曲酸和甲氧苄啶相比:
甲氨蝶呤: 与吡替瑞希美不同,甲氨蝶呤是一种水溶性化合物,可以在细胞内发生多聚谷氨酸化,从而延长其保留时间和活性。
三甲曲酸: 与吡替瑞希美类似,三甲曲酸是一种脂溶性抑制剂,但其化学结构和药代动力学不同。
甲氧苄啶: 甲氧苄啶主要用作抗菌剂,与吡替瑞希美相比,其活性谱不同.
吡替瑞希美的独特性: 吡替瑞希美的脂溶性使其能够通过被动扩散快速进入肿瘤细胞,使其对某些类型的癌症有效。 它不能发生多聚谷氨酸化,这与甲氨蝶呤不同,导致其药代动力学性质和治疗应用不同 .
类似化合物:
- 甲氨蝶呤
- 三甲曲酸
- 甲氧苄啶
生物活性
Piritrexim is a small molecule classified as an antifolate, primarily known for its potent inhibitory action on dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Its chemical structure is represented by the formula and it has been investigated for its potential in treating various cancers, particularly bladder and urethral cancers, as well as for its activity against certain parasitic infections.
Chemical and Pharmacological Properties
- Molecular Weight : 325.3651 g/mol
- Mechanism of Action : Inhibits dihydrofolate reductase, disrupting folate metabolism and DNA synthesis.
- Solubility : Lipid-soluble, enhancing its absorption and distribution in biological systems.
Biological Activity
This compound exhibits a range of biological activities, particularly in oncology and parasitology:
-
Anticancer Activity :
- This compound has shown efficacy in inhibiting the growth of various cancer cell lines due to its action on DHFR. It has been evaluated in clinical settings for recurrent high-grade gliomas, demonstrating significant activity comparable to methotrexate .
- A Phase II study indicated that oral administration of this compound was effective in managing high-grade gliomas, with results supporting its potential as a therapeutic agent .
- Antiparasitic Activity :
- Inhibition Potency :
Case Study 1: Glioma Treatment
In a Phase II clinical trial involving patients with recurrent high-grade gliomas, this compound was administered orally. Results showed a promising response rate, with several patients experiencing stabilization of disease progression. The study highlighted the need for further investigation into optimal dosing and combination therapies to enhance efficacy.
Case Study 2: Treatment of Pneumocystis Pneumonia
A study evaluating the use of this compound in patients with AIDS-related Pneumocystis pneumonia demonstrated significant improvement in clinical outcomes when used as part of a combination therapy regimen. The drug's ability to penetrate the central nervous system was noted as beneficial in treating opportunistic infections associated with immunocompromised states.
Research Findings
Recent research has focused on the structural variations of this compound and their impact on biological activity. A study synthesized various analogues of this compound to evaluate their potency against DHFR, revealing that certain modifications could enhance inhibitory effects while maintaining low toxicity profiles .
Comparative Table of Biological Activity
属性
IUPAC Name |
6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXSSYDSOJBUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223032 | |
Record name | Piritrexim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72732-56-0 | |
Record name | Piritrexim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72732-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piritrexim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piritrexim | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piritrexim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRITREXIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2A783ZUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。